molecular formula C10H12S B13596494 5,6,7,8-Tetrahydronaphthalene-1-thiol CAS No. 79506-62-0

5,6,7,8-Tetrahydronaphthalene-1-thiol

Cat. No.: B13596494
CAS No.: 79506-62-0
M. Wt: 164.27 g/mol
InChI Key: TVQPJOSLSPIRAQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C10H12S. It is a derivative of naphthalene, where the thiol group (-SH) is attached to the first carbon of the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-thiol typically involves the reduction of naphthalene derivatives. One common method is the reduction of 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-thiol is unique due to its specific structural configuration and the presence of the thiol group on the first carbon. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

79506-62-0

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-thiol

InChI

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2

InChI Key

TVQPJOSLSPIRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2S

Origin of Product

United States

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